synthesis of 5-Methyl-2,4-dinitrobenzoic acid
synthesis of 5-Methyl-2,4-dinitrobenzoic acid
An In-depth Technical Guide to the Synthesis of 5-Methyl-2,4-dinitrobenzoic Acid
Introduction
5-Methyl-2,4-dinitrobenzoic acid is a highly functionalized aromatic compound featuring a carboxylic acid, a methyl group, and two nitro groups. This substitution pattern makes it a valuable intermediate in the synthesis of various specialty chemicals, including dyes and pharmaceutical precursors. The synthesis of this molecule, however, presents a significant challenge in regioselectivity. The directing effects of the activating methyl group (ortho-, para-directing) and the deactivating carboxylic acid group (meta-directing) are in opposition, requiring carefully controlled reaction conditions to achieve the desired 2,4-dinitro substitution pattern on the 3-methylbenzoic acid scaffold.
This technical guide provides a comprehensive overview of the , grounded in established chemical principles and safety protocols. It is intended for researchers and professionals in organic synthesis and drug development, offering not just a procedural outline but also the causal reasoning behind the experimental choices, ensuring both accuracy and a deep understanding of the process.
Synthetic Strategy and Mechanistic Insights
The most direct and established route to 5-Methyl-2,4-dinitrobenzoic acid is the electrophilic aromatic substitution via the dinitration of 3-methylbenzoic acid. This strategy leverages a powerful nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid."
Directing Effects and Regioselectivity:
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First Nitration: The initial nitration of 3-methylbenzoic acid is governed by two competing directors. The methyl group (-CH3) is an activating, ortho-, para-director, favoring substitution at positions 2, 4, and 6. The carboxylic acid group (-COOH) is a deactivating, meta-director, favoring substitution at position 5. The activating nature of the methyl group typically dominates, leading to a mixture of mono-nitrated products, with 5-methyl-2-nitrobenzoic acid and 3-methyl-4-nitrobenzoic acid being significant isomers.[1][2] To achieve dinitration, the reaction conditions must be stringent enough to overcome the deactivation of the ring after the first nitro group is added.
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Second Nitration: Once the first nitro group is introduced (predominantly at the 2- or 4-position), the aromatic ring becomes significantly more electron-deficient and thus less reactive. The nitro group itself is a powerful deactivating meta-director.
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If the first nitration occurs at the 2-position, the second nitro group will be directed to the 4-position (para to the methyl group and meta to the other two substituents).
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If the first nitration occurs at the 4-position, the second nitro group will be directed to the 2-position (ortho to the methyl group and meta to the other two substituents). In both scenarios, the final product is the desired 5-Methyl-2,4-dinitrobenzoic acid. Achieving this requires forcing conditions, such as elevated temperatures and the use of fuming acids.[3]
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Reaction Mechanism:
The core of the reaction is the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid and sulfuric acid. This is followed by a two-step electrophilic aromatic substitution on the 3-methylbenzoic acid substrate.
Caption: Mechanism for the dinitration of 3-methylbenzoic acid.
Experimental Protocol
This protocol describes the at a laboratory scale. It is imperative that all steps are performed with strict adherence to safety guidelines.
Safety Precautions:
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Extreme Hazard: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled. Mixtures of nitric acid with organic compounds can be explosive.[4]
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Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[5] Toxic nitrogen dioxide (NO₂) fumes are often evolved.
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Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[6]
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Engineering Controls: This procedure must be performed in a certified chemical fume hood with adequate ventilation. An emergency eyewash station and safety shower must be readily accessible.[5][6]
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Quenching: The quenching of the reaction mixture by pouring it onto ice is a critical safety step to dissipate heat and dilute the strong acids. This must be done slowly and with vigorous stirring.[7]
Materials and Equipment:
| Reagent/Material | Grade | Equipment |
| 3-Methylbenzoic acid | Reagent (≥98%) | Three-necked round-bottom flask (250 mL) |
| Concentrated Sulfuric Acid | Reagent (98%) | Dropping funnel |
| Fuming Nitric Acid | Reagent (≥90%) | Mechanical stirrer |
| Crushed Ice | Thermometer | |
| Deionized Water | Ice-salt bath | |
| Ethanol | Reagent | Büchner funnel and vacuum flask |
| Activated Charcoal | Decolorizing grade | Beakers, Erlenmeyer flasks |
Step-by-Step Procedure:
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Reaction Setup:
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In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 13.6 g (0.1 mol) of 3-methylbenzoic acid in 60 mL of concentrated sulfuric acid.
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Cool this mixture to 0°C in an ice-salt bath. The mixture may become thick or paste-like.[8]
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Preparation of the Nitrating Mixture:
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In a separate beaker or flask, carefully prepare the nitrating mixture by slowly adding 25 mL of fuming nitric acid to 25 mL of concentrated sulfuric acid.
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This mixing process is highly exothermic; perform it slowly in an ice bath to maintain the temperature below 10°C.
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Nitration Reaction:
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Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the stirred solution of 3-methylbenzoic acid.
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Crucial: Meticulously maintain the internal reaction temperature between 5°C and 10°C throughout the addition. The rate of addition should be controlled to prevent the temperature from rising.
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After the addition is complete, allow the mixture to stir at a low temperature for an additional 30 minutes.
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Gradually allow the reaction to warm to room temperature and then heat it on a steam bath to 80-90°C for 2 hours to ensure dinitration is complete.[3] Brown fumes of NO₂ may be evolved.
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Work-up and Isolation:
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Allow the reaction mixture to cool to room temperature.
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In a large beaker (1 L), prepare a slurry of approximately 400 g of crushed ice and 200 mL of water.
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Very slowly and with vigorous stirring, pour the reaction mixture onto the ice-water slurry.[7] This will precipitate the crude product.
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Allow the mixture to stand for 20-30 minutes to ensure complete precipitation.
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Collect the solid crude product by vacuum filtration using a Büchner funnel.
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Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral to pH paper. This removes residual acids.[7]
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Purification by Recrystallization:
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Transfer the crude solid to an Erlenmeyer flask.
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Add a minimal amount of hot 50% aqueous ethanol and heat the mixture until the solid completely dissolves.[3]
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If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.
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Allow the clear filtrate to cool slowly to room temperature. Crystals of 5-Methyl-2,4-dinitrobenzoic acid will form.
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To maximize the yield, cool the flask in an ice bath for at least 30 minutes.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.
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Characterization and Data
The identity and purity of the final product must be confirmed through analytical methods.
Physicochemical Properties:
| Property | Value | Reference(s) |
| CAS Number | 1723-15-5 | [9] |
| Molecular Formula | C₈H₆N₂O₆ | [9] |
| Molecular Weight | 226.14 g/mol | [9] |
| Appearance | Pale yellow crystalline solid | |
| Melting Point | 178-181 °C (literature value may vary) |
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity and identifying any isomeric impurities.[2]
Visualized Experimental Workflow
The entire synthesis process, from setup to final product, can be visualized as a logical workflow.
Caption: General experimental workflow for the .
Conclusion
The via the dinitration of 3-methylbenzoic acid is a robust but hazardous procedure that demands meticulous attention to safety and reaction control. Understanding the interplay of substituent directing effects and the mechanism of electrophilic aromatic substitution is key to rationalizing the formation of the desired product. By adhering to the detailed protocol, particularly with respect to temperature control and safe handling of corrosive and reactive reagents, researchers can reliably produce this valuable chemical intermediate for further application in scientific discovery and development.
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- 4-Methyl-3,5-dinitrobenzoic acid 98 16533-71-4. (n.d.). Sigma-Aldrich.
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